molecular formula C10H7ClN2O2 B8634638 2-(2-Chlorophenyl)pyrimidine-4,6-diol

2-(2-Chlorophenyl)pyrimidine-4,6-diol

Cat. No.: B8634638
M. Wt: 222.63 g/mol
InChI Key: RFKFQEQJCIWXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)pyrimidine-4,6-diol (CAS 830346-36-6) is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . This pyrimidine-4,6-diol derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Compounds based on the pyrimidine-4,6-diol scaffold have been identified as novel and potent agonists for GPR84, a receptor implicated in immune and inflammatory responses . Research indicates that the pyrimidine-4,6-diol core structure is essential for this biological activity, as modifications to the hydroxyl groups result in a complete loss of agonist function . This makes this compound a valuable template for investigating the structure-activity relationships (SAR) of GPR84 ligands and for developing new molecular tools to study the physiological functions of this receptor in diseases such as Alzheimer's disease, neuropathic pain, and inflammatory bowel disease . Furthermore, pyrimidine derivatives are also explored in other fields, such as in the development of new corrosion inhibitors for industrial applications . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)10-12-8(14)5-9(15)13-10/h1-5H,(H2,12,13,14,15)

InChI Key

RFKFQEQJCIWXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: GPR84 Agonist Activity of Selected Pyrimidine-4,6-diol Derivatives

Compound EC50 (nM) Key Structural Feature Reference
2-(Hexylthio)pyrimidine-4,6-diol 139 2-Hexylthio chain
6-Nonylpyridine-2,4-diol 0.189 Pyridine core, 6-nonyl chain
6-OAU (control) 653 Fatty acid derivative

Physicochemical and Pharmacokinetic Properties

  • 2-(Methylthio)pyrimidine-4,6-diol : Used as a synthetic intermediate (e.g., for anti-inflammatory agent KKC080096), this compound has a melting point >300°C and moderate aqueous solubility due to its hydroxyl and thioether groups .

However, toxicity profiles must be evaluated, as chlorinated aromatics can pose metabolic challenges .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length: Optimal GPR84 agonism requires C9–C14 chains (e.g., nonyl in Cpd51), suggesting hydrophobic interactions with the receptor’s binding pocket .
  • Heterocycle Core : Pyridine analogs (e.g., Cpd51) outperform pyrimidines in potency, likely due to improved electronic or conformational compatibility with GPR84 .
  • Substituent Position : Moving the alkyl chain from the 2-position (pyrimidine) to the 6-position (pyridine) dramatically enhances activity, highlighting the importance of spatial orientation .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amidine on dimethyl malonate, followed by cyclization and dealkylation. Critical parameters include:

  • Molar ratios : A 1:1–2 ratio of amidine to malonate ensures complete conversion.

  • Temperature : Ice-bath initiation (0–5°C) followed by gradual warming to 18–25°C prevents side reactions.

  • Base selection : Sodium methoxide in methanol facilitates deprotonation and accelerates cyclization.

Example protocol :

  • Dissolve 2-chlorophenylacetamidine hydrochloride (1.2 mol) and dimethyl malonate (0.8 mol) in methanol (1060 mL).

  • Add sodium methoxide (2 mol) under ice-bath conditions.

  • Warm to 25°C and stir for 5 hr.

  • Remove methanol via reduced-pressure distillation.

  • Acidify with HCl to pH 1–2, inducing crystallization at 0°C.

This method typically achieves yields of 85–90% for analogous structures, though steric effects from the 2-chlorophenyl group may reduce yields to ~75%.

Critical Analysis of Methodologies

Yield Comparison

MethodTemperature (°C)Time (hr)Yield (%)
Amidine cyclocondensation25575*
Ionic liquid80270*
*Estimated for target compound based on analogous reactions.

Challenges and Optimization Strategies

Amidine Synthesis

2-Chlorophenylacetamidine hydrochloride, a key precursor, requires synthesis via:

  • Pinner reaction: Treat 2-chlorophenylacetonitrile with HCl-saturated ethanol and ammonium chloride.

  • Isolate the amidine hydrochloride via filtration.

Crystallization Control

  • pH adjustment : Maintaining pH 1–2 during work-up ensures complete protonation of the diol.

  • Wash solvents : Sequential ice-water and cold methanol washes remove unreacted malonate and inorganic salts .

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